molecular formula C16H17ClN2OS B5790552 N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea

N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea

Cat. No. B5790552
M. Wt: 320.8 g/mol
InChI Key: XUGVAQQYXUOUNN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea (CEBPT) is a chemical compound that has been widely used in scientific research due to its unique properties. CEBPT is a thiourea derivative that has been synthesized and studied for its potential applications in various fields such as pharmacology, biochemistry, and material science.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea involves its interaction with thiols in biological systems. N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea acts as a thiol-reactive compound, forming a covalent bond with the thiol group of cysteine residues in proteins. This interaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce cell death in cancer cells by disrupting the function of proteins involved in cell survival and proliferation. It has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea is its ability to selectively target thiols in biological systems, allowing for the specific labeling and detection of these molecules. However, one limitation of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea. One area of interest is the development of new methods for synthesizing N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea and related compounds. Another area of interest is the use of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea as a tool for studying protein function and regulation in biological systems. Additionally, the potential therapeutic applications of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea for the treatment of cancer and other diseases warrant further investigation.

Synthesis Methods

The synthesis of N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea involves the reaction of 3-chloro-4-ethoxybenzaldehyde with phenylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-N'-phenylthiourea has been used in various scientific research applications, including its use as a fluorescent probe for detecting thiols in biological systems. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-2-20-15-9-8-12(10-14(15)17)11-18-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVAQQYXUOUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323855
Record name 1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

42002-62-0
Record name 1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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